Benzoic acid;2-chloro-5-methylphenol

Dual aromatase-sulfatase inhibitor Breast cancer Enzyme inhibition

Benzoic acid;2-chloro-5-methylphenol (also designated Phenol, 2-chloro-5-methyl-, benzoate; CAS 106320-00-7) is a chlorinated phenolic benzoate ester identified in medicinal chemistry as Compound 5, a potent dual aromatase‑steroid sulfatase inhibitor (DASI). It exhibits balanced nanomolar inhibitory activity against both aromatase (CYP19A1) and steroid sulfatase (STS) enzymes.

Molecular Formula C14H13ClO3
Molecular Weight 264.70 g/mol
CAS No. 106320-00-7
Cat. No. B14331667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid;2-chloro-5-methylphenol
CAS106320-00-7
Molecular FormulaC14H13ClO3
Molecular Weight264.70 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Cl)O.C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C7H7ClO.C7H6O2/c1-5-2-3-6(8)7(9)4-5;8-7(9)6-4-2-1-3-5-6/h2-4,9H,1H3;1-5H,(H,8,9)
InChIKeyVOFJJRLWCFASHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid;2-chloro-5-methylphenol (CAS 106320-00-7): Dual Aromatase-Sulfatase Inhibitor for Anticancer Research Procurement


Benzoic acid;2-chloro-5-methylphenol (also designated Phenol, 2-chloro-5-methyl-, benzoate; CAS 106320-00-7) is a chlorinated phenolic benzoate ester identified in medicinal chemistry as Compound 5, a potent dual aromatase‑steroid sulfatase inhibitor (DASI). It exhibits balanced nanomolar inhibitory activity against both aromatase (CYP19A1) and steroid sulfatase (STS) enzymes [1]. The compound has been characterized by X‑ray crystallography and demonstrates in vivo dual target engagement in rodent models, establishing it as a valuable tool compound for preclinical breast cancer research [1].

Why Generic Phenolic Esters or Single-Target Aromatase Inhibitors Cannot Substitute for Benzoic acid;2-chloro-5-methylphenol (CAS 106320-00-7)


Simple phenolic esters or single‑target aromatase inhibitors (e.g., letrozole, anastrozole) lack the dual aromatase‑sulfatase inhibitory profile of this compound [1]. Even within the same DASI series, minor structural modifications drastically alter sulfatase inhibition potency; analog 14 retains aromatase inhibition (IC50 = 0.77 nM) but exhibits 15‑fold weaker sulfatase inhibition (IC50 = 590 nM vs 39 nM for Compound 5), demonstrating that the 2‑chloro‑5‑methylphenyl benzoate scaffold is not interchangeable with close congeners for achieving balanced dual target engagement [1]. Furthermore, generic chlorinated phenols such as 2‑chloro‑5‑methylphenol lack the benzoate ester moiety required for aromatase binding [1].

Quantitative Differentiation Evidence for Benzoic acid;2-chloro-5-methylphenol (CAS 106320-00-7) Versus Closest Analogs


Dual Enzyme Inhibition Potency: Head‑to‑Head Comparison with Analog 14 in JEG‑3 Cells

Compound 5 (CAS 106320‑00‑7) inhibited aromatase with IC50 = 0.82 nM and steroid sulfatase with IC50 = 39 nM in JEG‑3 choriocarcinoma cells. Its closest structural analog, Compound 14, displayed comparable aromatase inhibition (IC50 = 0.77 nM) but 15.1‑fold weaker sulfatase inhibition (IC50 = 590 nM) [1]. This head‑to‑head comparison demonstrates that the 2‑chloro‑5‑methylphenyl benzoate scaffold uniquely confers balanced dual inhibition.

Dual aromatase-sulfatase inhibitor Breast cancer Enzyme inhibition

In Vivo Dual Target Engagement: Pharmacodynamic Duration in PMSG‑Pretreated Rat Model

Following a single oral 10 mg/kg dose in PMSG‑pretreated adult female Wistar rats, Compound 5 achieved near‑complete dual inhibition of aromatase and sulfatase at 3 h post‑dose. At 24 h, aromatase inhibition was 85% and sulfatase inhibition 72% [1]. Analog 14, in contrast, showed reduced and less sustained sulfatase suppression, consistent with its weaker in vitro IC50 [1].

In vivo pharmacodynamics Dual target engagement Rodent model

Selectivity Profile: No Inhibition of Aldosterone Synthesis (CYP11B2) Versus Azole‑Based Aromatase Inhibitors

Compound 5 was tested for aldosterone synthesis inhibition and showed no activity, indicating selectivity over CYP11B2 (aldosterone synthase) [1]. This contrasts with azole‑based aromatase inhibitors (e.g., letrozole, anastrozole), which have been reported to cause varying degrees of off‑target CYP11B1/2 inhibition [2]. The absence of CYP11B2 inhibition suggests a lower risk of mineralocorticoid‑related endocrine disruption for Compound 5.

Off‑target selectivity CYP inhibition Aldosterone synthesis

Crystallographic Characterization: Atomic‑Resolution Structural Data for Rational Design

The X‑ray crystal structure of Compound 5 has been solved and deposited, providing atomic‑level details of molecular geometry and intermolecular interactions [1]. Docking studies into an aromatase homology model and the steroid sulfatase crystal structure revealed binding poses that rationalize its dual inhibitory activity [1]. This experimental structural information is unavailable for many in‑class analogs such as Compound 14, for which only docking was reported.

X‑ray crystallography Structure‑based drug design Ligand‑receptor interactions

Optimal Procurement and Research Application Scenarios for Benzoic acid;2-chloro-5-methylphenol (CAS 106320-00-7)


Preclinical Breast Cancer Research: Dual Aromatase‑Sulfatase Inhibition Tool Compound

Compound 5 serves as a validated positive control and tool compound for in vitro and in vivo studies investigating dual aromatase‑sulfatase inhibition in hormone‑dependent breast cancer models. Its balanced dual IC50 values (aromatase 0.82 nM, sulfatase 39 nM) [1] enable simultaneous suppression of both estrogenic pathways at pharmacologically relevant concentrations, providing a reference standard for screening next‑generation DASIs.

Structural Biology and Computational Chemistry: Crystallography‑Guided Ligand Design

The solved X‑ray crystal structure of Compound 5 [1] makes it a valuable reference for molecular docking, pharmacophore model generation, and structure‑based optimization of dual enzyme inhibitors. Research groups can use the published coordinates to benchmark computational methods and predict binding modes of novel analogs.

Selectivity Profiling: Reference Compound for CYP Off‑Target Screening Panels

With demonstrated lack of CYP11B2 (aldosterone synthase) inhibition [1], Compound 5 can be employed as a selectivity control in CYP inhibition panels to differentiate on‑target dual aromatase‑sulfatase inhibition from off‑target CYP liabilities commonly associated with azole‑based aromatase inhibitors.

In Vivo Pharmacodynamic Studies: Sustained Dual Target Engagement Reference

The in vivo pharmacodynamic profile of Compound 5 – near‑complete dual inhibition at 3 h and >70% inhibition at 24 h after a single oral 10 mg/kg dose in rats [1] – establishes it as a benchmark for evaluating the duration of action and target coverage of new DASI candidates in preclinical rodent studies.

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